N-(3-fluoro-4-methylphenyl)-1-(4-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyridine ring substituted with fluorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted pyridine and introduce the fluorine and methyl groups through electrophilic aromatic substitution reactions. The final step often involves the formation of the carboxamide group through an amide coupling reaction using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow chemistry to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluorine atoms can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals or materials.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It can be used in the development of new materials with unique properties, such as improved thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, potentially leading to more potent and specific effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and carboxamides, such as:
- N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
- N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE
Uniqueness
The uniqueness of N-(3-FLUORO-4-METHYLPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-6-OXO-1,6-DIHYDROPYRIDINE-3-CARBOXAMIDE lies in its specific substitution pattern and the presence of multiple fluorine atoms, which can significantly influence its chemical and biological properties. The combination of these features can result in enhanced stability, binding affinity, and selectivity compared to similar compounds.
Properties
Molecular Formula |
C20H16F2N2O2 |
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Molecular Weight |
354.3 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H16F2N2O2/c1-13-2-8-17(10-18(13)22)23-20(26)15-5-9-19(25)24(12-15)11-14-3-6-16(21)7-4-14/h2-10,12H,11H2,1H3,(H,23,26) |
InChI Key |
JYYHPHBQKRZIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)F)F |
Origin of Product |
United States |
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